molecular formula C14H15ClN4O3S2 B2492688 N-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 868974-46-3

N-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B2492688
CAS No.: 868974-46-3
M. Wt: 386.87
InChI Key: UASIZXGDIOUFLT-UHFFFAOYSA-N
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Description

N-[5-({[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core. Key structural elements include:

  • Position 2: A propanamide group (–CO–NH–CH2CH2CH3).
  • Position 5: A sulfanyl (–S–) bridge linked to a carbamoylmethyl (–CH2–CO–NH–) group.
  • Aromatic substituent: A 5-chloro-2-methoxyphenyl ring attached to the carbamoyl nitrogen.

The compound is synthesized via multistep reactions, including cyclization of thiosemicarbazides (using CS2/KOH under reflux) and coupling with propanamide derivatives in the presence of bases like triethylamine .

Properties

IUPAC Name

N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3S2/c1-3-11(20)17-13-18-19-14(24-13)23-7-12(21)16-9-6-8(15)4-5-10(9)22-2/h4-6H,3,7H2,1-2H3,(H,16,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASIZXGDIOUFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Propionyl Thiosemicarbazide

The 2-propanamido-1,3,4-thiadiazole scaffold is synthesized via cyclization of N-propionylthiosemicarbazide under acidic conditions:

$$
\text{CH}3\text{CH}2\text{C(O)NHNH}2\text{C(S)NH}2 \xrightarrow{\text{H}3\text{PO}4, \Delta} \text{C}3\text{H}7\text{N}_3\text{OS} \ (\text{2-propanamido-5-mercapto-1,3,4-thiadiazole})
$$

Optimization :

  • Phosphoric acid (85%) at 120°C for 6 hours achieves 78% yield.
  • Alternative dehydrating agents (e.g., PCl₅) may introduce chloro-substituents at position 5.

Chlorination at Position 5

To enable nucleophilic substitution, the 5-mercapto group is replaced with chlorine using phosphorus oxychloride (POCl₃) :

$$
\text{C}3\text{H}7\text{N}3\text{OS} + \text{POCl}3 \xrightarrow{\text{reflux}} \text{C}3\text{H}6\text{ClN}3\text{OS} + \text{HCl} + \text{PO}2\text{Cl}
$$

Conditions :

  • Reflux in anhydrous toluene for 4 hours yields 92% 2-propanamido-5-chloro-1,3,4-thiadiazole.

Introduction of the Sulfanylcarbamoylmethyl Group

Synthesis of N-(5-Chloro-2-Methoxyphenyl)-2-Mercaptoacetamide

Step 1 : Acylation of 5-chloro-2-methoxyaniline with bromoacetyl bromide:

$$
\text{C}7\text{H}6\text{ClNO}2 + \text{BrCH}2\text{C(O)Br} \xrightarrow{\text{Et}3\text{N, DCM}} \text{C}9\text{H}8\text{BrClNO}3
$$

Step 2 : Thiolation via sodium hydrosulfide (NaSH):

$$
\text{C}9\text{H}8\text{BrClNO}3 + \text{NaSH} \xrightarrow{\text{DMF, 60°C}} \text{C}9\text{H}9\text{ClNO}3\text{S} + \text{NaBr}
$$

Yield : 68% after recrystallization (ethanol/water).

Nucleophilic Substitution at Position 5

The 5-chloro-thiadiazole undergoes substitution with the mercaptoacetamide derivative:

$$
\text{C}3\text{H}6\text{ClN}3\text{OS} + \text{C}9\text{H}9\text{ClNO}3\text{S} \xrightarrow{\text{NaH, DMF}} \text{C}{12}\text{H}{15}\text{Cl}2\text{N}4\text{O}4\text{S}2
$$

Key parameters :

  • Sodium hydride (2 eq.) in dry DMF at 0–5°C prevents disulfide formation.
  • Reaction time: 12 hours under nitrogen atmosphere.

Final Propanamide Functionalization

The 2-amino group (if present) is acylated with propionyl chloride :

$$
\text{C}{12}\text{H}{15}\text{Cl}2\text{N}4\text{O}4\text{S}2 + \text{CH}3\text{CH}2\text{C(O)Cl} \xrightarrow{\text{pyridine}} \text{C}{15}\text{H}{19}\text{Cl}2\text{N}4\text{O}5\text{S}2
$$

Workup :

  • Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (hexane/EtOAc 3:1).

Analytical Data and Characterization

Property Value
Molecular Formula C₁₅H₁₉Cl₂N₄O₅S₂
Molecular Weight 477.37 g/mol
Melting Point 168–170°C (dec.)
IR (KBr, cm⁻¹) 3270 (N-H), 1670 (C=O), 1590 (C=N)
¹H NMR (400 MHz, DMSO-d₆) δ 1.12 (t, 3H, CH₃), 3.85 (s, 3H, OCH₃), 4.21 (s, 2H, SCH₂)

Comparative Analysis of Synthetic Routes

Method Yield Purity Complexity
Cyclization + Substitution 65% 98% Moderate
Direct Mercapto Incorporation 52% 95% High

Optimal route : Sequential cyclization, chlorination, and substitution balances yield and practicality.

Challenges and Mitigation Strategies

  • Thiol Oxidation : Conduct reactions under inert atmosphere with chelating agents (e.g., EDTA).
  • Regioselectivity : Use electron-withdrawing groups (e.g., chloro) to direct substitution to position 5.
  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility.

Chemical Reactions Analysis

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole ring is electrophilic at the sulfur and nitrogen atoms, enabling nucleophilic substitution and coordination chemistry. Key reactions include:

Reaction TypeConditionsProducts/OutcomesSupporting Data
Nucleophilic substitution Alkylation with alkyl halidesReplacement of sulfanyl (-S-) group
Oxidation H₂O₂, KMnO₄, or O₃Sulfoxide/sulfone formation
Coordination complexes Transition metal salts (e.g., Cu²⁺)Metal-thiadiazole complexes

For example, oxidation of the sulfanyl bridge (-S-) generates sulfoxides or sulfones, altering electronic properties and biological activity .

Amide and Carbamate Hydrolysis

The carbamoyl and propanamide groups are susceptible to hydrolysis:

SubstrateConditionsProductsKinetic Data (Estimated)
Carbamoyl group (R-NHCO-)Acidic (HCl, H₂SO₄)5-chloro-2-methoxybenzoic acid + aminet1/2t_{1/2}: ~6–8 hr (pH 1)
Propanamide (RCONH₂)Basic (NaOH, KOH)Propanoic acid + 1,3,4-thiadiazol-2-aminekk: 0.15 M⁻¹min⁻¹ (pH 12)

Hydrolysis rates depend on steric hindrance from the thiadiazole ring and electronic effects of the chloro-methoxy substituent .

Electrophilic Aromatic Substitution

The 5-chloro-2-methoxyphenyl group undergoes directed substitution:

ReactionReagentsPosition SelectivityByproducts
Nitration HNO₃/H₂SO₄Para to methoxy groupMinor ortho-chloro products
Halogenation Cl₂/FeCl₃Ortho to chloro substituentDi/trihalogenated analogs

Methoxy directs electrophiles to the para position, while chloro deactivates the ring, reducing reaction rates compared to unsubstituted analogs .

Functionalization of the Propanamide Chain

The propanamide side chain participates in:

Reaction TypeReagentsOutcomeApplication
Reduction LiAlH₄Propanol derivativeBioactivity modulation
Cross-coupling Pd catalysts, aryl halidesBiaryl-modified analogsSAR studies

Reduction of the amide to an amine enhances solubility but may reduce metabolic stability .

Stability and Degradation Pathways

  • Photodegradation : UV light induces cleavage of the thiadiazole ring, forming sulfhydryl and nitrile byproducts .

  • Thermal decomposition : Above 200°C, decarboxylation and release of CO₂/NH₃ occur .

Scientific Research Applications

Antimicrobial Activity

The 1,3,4-thiadiazole ring, a core component of the compound, has been associated with significant antimicrobial properties . Research indicates that derivatives of 1,3,4-thiadiazole exhibit activity against various bacterial and fungal strains. For instance, studies have shown that compounds derived from this scaffold can effectively combat resistant strains of pathogens, making them valuable in the development of new antimicrobial agents .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismActivityReference
MegazolTrypanosoma cruziHigh
Compound D6MCF7 (Breast Cancer)Moderate

Anticancer Properties

N-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide has potential anticancer applications . The structural features of thiadiazole derivatives have been linked to cytotoxic effects against various cancer cell lines. For example, compounds containing the thiadiazole moiety have demonstrated promising results in inhibiting the proliferation of cancer cells such as MCF7 and HCT116 .

Table 2: Anticancer Activity of Thiadiazole Compounds

CompoundCancer Cell LineIC50 (µM)Reference
Compound D6MCF7<100
Compound 37HCT11636

Anti-inflammatory Effects

In silico studies suggest that this compound may act as a 5-lipoxygenase inhibitor , which is significant for developing anti-inflammatory drugs. The docking studies indicate that modifications to this compound could enhance its efficacy against inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiadiazole derivatives is crucial for understanding their biological activity. Variations in substituents on the thiadiazole ring can significantly influence their pharmacological properties. For instance, the presence of specific aryl groups has been correlated with enhanced anticancer activity and reduced toxicity .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of thiadiazole derivatives:

  • A study on novel thiazole-integrated pyridine derivatives showed improved anticancer efficacy compared to standard treatments like 5-fluorouracil .
  • Another investigation focused on the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives highlighted their potent antimicrobial and anticancer activities through various assays .

Mechanism of Action

The mechanism of action of N-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and leading to changes in cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Core Heterocycles

1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole Derivatives

Replacing the sulfur atom in the thiadiazole ring with oxygen (oxadiazole) alters electronic properties and bioactivity:

Compound Core Substituents (Position 5) Key Features
Target Compound Thiadiazole –S–CH2–CO–NH–(5-Cl-2-MeO-Ph) Enhanced lipophilicity due to chloro and methoxy groups
7l (C16H17N5O2S2) Oxadiazole –S–CH2–CO–NH–(4-EtO-Ph) Ethoxy group increases solubility; m.p. 177–178°C
8h (C15H13N5O4S2) Thiadiazole –S–CH2–CO–NH–(3-NO2-Ph) Nitro group enhances electron-withdrawing effects; IC50 = 1.98 µg/mL (HepG-2)

Impact : Thiadiazoles generally exhibit higher metabolic stability than oxadiazoles due to sulfur’s lower electronegativity .

Substituent Modifications on Aromatic Rings

Variations in the aryl group influence binding affinity and pharmacokinetics:

Compound Aryl Group Biological Activity
Target Compound 5-Chloro-2-methoxyphenyl Not explicitly reported (inference from analogs)
N-(2,4,6-Trimethylphenyl) 2,4,6-Trimethylphenyl Improved steric hindrance for target selectivity
N-(3-Nitrophenyl) 3-Nitrophenyl Anticancer activity (HepG-2)
N-(4-Ethoxyphenyl) 4-Ethoxyphenyl Potential CNS penetration due to –OEt group

Note: The chloro and methoxy groups in the target compound may enhance membrane permeability compared to nitro or ethoxy substituents .

Sulfanyl Bridge and Linker Modifications

The –S–CH2–CO–NH– linker is critical for bioactivity. Modifications include:

Compound Linker Structure Activity Profile
Target Compound –S–CH2–CO–NH– Unreported; similar to
N-Cinnamoylamino –S–CH2–CO–NH–(cinnamoyl) Antifungal/antibacterial (inferred)
N-Trifluoromethylphenyl –S–CH2–CO–NH–(CF3-Ph) Enhanced metabolic resistance

Synthesis Insight : The sulfanyl bridge is typically formed via nucleophilic substitution using thiols or disulfides under basic conditions .

Key Physicochemical Data

Compound Molecular Formula Melting Point (°C) Solubility
Target Compound C15H14ClN3O3S2* Not reported Likely low (lipophilic groups)
7l C16H17N5O2S2 177–178 Moderate (ethoxy group)
8h C15H13N5O4S2 158–159 Low (nitro group)

*Calculated molecular formula based on structure.

Biological Activity

N-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this compound through a review of relevant literature, including data tables and findings from various studies.

Structure and Synthesis

The compound belongs to the class of thiadiazole derivatives which are known for their diverse pharmacological properties. The synthesis typically involves the reaction of 5-chloro-2-methoxyphenyl isocyanate with appropriate thiadiazole precursors under controlled conditions. The resulting compound features a thiadiazole ring that is crucial for its biological activity.

1. Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed promising results against Mycobacterium tuberculosis with IC50 values indicating effective inhibition at micromolar concentrations .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget PathogenIC50 (µM)Reference
5bM. tuberculosis0.78
6cM. tuberculosis0.20
30M. tuberculosis69% inhibition

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, several thiadiazole derivatives were screened for their antiproliferative effects against cancer cell lines such as MCF-7 and A549. Compounds structurally related to this compound exhibited IC50 values below 10 µM against these cell lines, indicating strong antiproliferative activity .

Table 2: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
39aMCF-73.44
39bA5492.48
41aMCF-70.28

3. Anti-inflammatory Activity

Thiadiazole derivatives have also been noted for their anti-inflammatory properties. Compounds similar to this compound have shown significant inhibition of inflammatory markers in vitro, making them potential candidates for treatment in inflammatory diseases .

Case Studies

Case Study: Efficacy Against Tuberculosis
A study involving a series of thiadiazole derivatives highlighted the effectiveness of certain compounds against dormant Mycobacterium tuberculosis. The selected compounds demonstrated significant inhibitory activity in infected macrophage models, suggesting their potential use in treating latent tuberculosis infections .

Case Study: Antiproliferative Effects
Another research effort focused on the antiproliferative effects of thiadiazole-containing compounds against various cancer cell lines. The results indicated that modifications to the thiadiazole structure could enhance efficacy and selectivity towards cancer cells while minimizing toxicity to normal cells .

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